molecular formula C21H16BrNO3 B14946331 methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B14946331
M. Wt: 410.3 g/mol
InChI Key: NCGNAYMICBDXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate belongs to the indenopyridine class of heterocyclic compounds, characterized by a fused indene and pyridine ring system. This compound is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aldehydes, β-ketoesters, and ammonium acetate, a methodology widely employed for constructing nitrogen-containing heterocycles . The methyl ester at the 3-position contributes to solubility and metabolic stability, making it a candidate for pharmaceutical or materials science applications .

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C21H16BrNO3/c1-11-16(21(25)26-2)17(12-7-9-13(22)10-8-12)18-19(23-11)14-5-3-4-6-15(14)20(18)24/h3-10,17,23H,1-2H3

InChI Key

NCGNAYMICBDXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide under reflux conditions to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings

  • Electronic and Steric Effects: Bromine’s electronegativity in the target compound enhances dipole interactions compared to chlorine (weaker electronegativity) or heptyl (non-polar) substituents . The dimethylaminophenyl group in DDPC enables ICT, making it a fluorescence probe, whereas bromophenyl’s electron-withdrawing nature may favor charge-transfer complexes .
  • Biological Activity :

    • Calcium antagonism is observed in analogs with acetyl and methyl ester groups (e.g., compounds 3a-p), suggesting the target compound’s bromophenyl group may modulate ion channel binding .
    • Antimicrobial activity correlates with electron-deficient aryl groups (e.g., bromophenyl, chlorophenyl) due to improved membrane penetration or target inhibition .
  • Solubility and Lipophilicity :

    • The heptylphenyl analog’s long alkyl chain increases hydrophobicity, contrasting with the bromophenyl group’s balance of lipophilicity and polarity .
    • Ethyl esters (e.g., ECPC, DDPC) offer slower hydrolysis than methyl esters, extending plasma half-life in drug design .

Crystallographic and Computational Insights

  • Crystallography: SHELX programs are frequently used for refining indenopyridine derivatives, where bromine’s high electron density aids in resolving crystal structures .
  • Hydrogen Bonding : The 5-oxo group participates in hydrogen-bonding networks, influencing crystal packing and stability. Bromine’s polarizability may strengthen these interactions compared to smaller halogens .

Biological Activity

Methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C18_{18}H16_{16}BrN\O4_{4}
  • Molecular Weight : 396.23 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indeno[1,2-b]pyridine compounds exhibit notable antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds also displayed significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF7) with varying IC50_{50} values .
  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells, which is a common pathway for many anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Substituent Biological Activity Remarks
4-BromophenylAntimicrobialEnhances activity against Gram-positive bacteria
Methyl GroupAnticancerContributes to increased lipophilicity and cell membrane permeability

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antimicrobial Properties :
    • A series of indeno[1,2-b]pyridine derivatives were synthesized and tested for their antimicrobial properties.
    • Results indicated that modifications to the bromophenyl group significantly affected the MIC values against various bacterial strains .
  • Anticancer Activity Evaluation :
    • In a comparative study, methyl 4-(4-bromophenyl)-2-methyl-5-oxo derivatives were evaluated for their cytotoxic effects on cancer cell lines.
    • The findings demonstrated a correlation between structural modifications and enhanced anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.